molecular formula C9H11BrClNO2 B1441895 L-Phenylalanine, 3-bromo-, hydrochloride CAS No. 615535-65-4

L-Phenylalanine, 3-bromo-, hydrochloride

Cat. No.: B1441895
CAS No.: 615535-65-4
M. Wt: 280.54 g/mol
InChI Key: MRWIBMCVLBZBLR-QRPNPIFTSA-N
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Description

L-Phenylalanine, 3-bromo-, hydrochloride is a brominated derivative of the essential amino acid L-phenylalanine. This compound is characterized by the presence of a bromine atom at the third position of the phenyl ring and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 3-bromo-, hydrochloride typically involves the bromination of L-phenylalanine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an aqueous or organic solvent, and the product is purified through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine, 3-bromo-, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of L-phenylalanine or other derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

L-Phenylalanine, 3-bromo-, hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in studies of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

L-Phenylalanine, 3-bromo-, hydrochloride can be compared with other brominated phenylalanine derivatives and similar amino acids. Some similar compounds include:

    L-Phenylalanine, 4-bromo-, hydrochloride: Bromination at the fourth position of the phenyl ring.

    L-Tyrosine, 3-bromo-, hydrochloride: Brominated derivative of L-tyrosine.

    L-Phenylalanine, 3-chloro-, hydrochloride: Chlorinated derivative of L-phenylalanine.

Uniqueness: The unique position of the bromine atom in this compound imparts distinct chemical and biological properties, making it valuable for specific research applications. Its reactivity and interaction with molecular targets can differ significantly from other similar compounds, highlighting its importance in scientific studies.

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIBMCVLBZBLR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718806
Record name 3-Bromo-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615535-65-4
Record name 3-Bromo-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalanine, 3-bromo-, hydrochloride
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L-Phenylalanine, 3-bromo-, hydrochloride
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L-Phenylalanine, 3-bromo-, hydrochloride
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